molecular formula C12H16N2O3S B8147563 Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate

Cat. No.: B8147563
M. Wt: 268.33 g/mol
InChI Key: HGYBNXHHJYXMSG-UHFFFAOYSA-N
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Description

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol It is known for its unique structure, which includes a benzyl group, a thiomorpholine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate typically involves the reaction of benzyl isocyanate with 1-oxidothiomorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzyl isocyanate+1-oxidothiomorpholineBenzyl (1-oxidothiomorpholin-1-ylidene)carbamate\text{Benzyl isocyanate} + \text{1-oxidothiomorpholine} \rightarrow \text{this compound} Benzyl isocyanate+1-oxidothiomorpholine→Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxidized sulfur atom back to its original state.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the thiomorpholine ring.

    Thiomorpholine carbamate: Contains the thiomorpholine ring but different substituents.

    N-oxidized thiomorpholine derivatives: Compounds with similar oxidized sulfur atoms.

Uniqueness

Benzyl (1-oxidothiomorpholin-1-ylidene)carbamate is unique due to the presence of both the benzyl group and the oxidized thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-12(14-18(16)8-6-13-7-9-18)17-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYBNXHHJYXMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=NC(=O)OCC2=CC=CC=C2)(=O)CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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